2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride
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Overview
Description
“2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride” is a chemical compound with the CAS Number: 2413877-66-2 . It has a molecular weight of 192.65 and is typically available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition. A chlorination reaction is then carried out between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H12N2O2.ClH/c1-9(2)5-6-11-7(10)3-4-8;/h3,5-6H2,1-2H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
- 2-Chloro-N,N-dimethylethylamine (a related compound) is widely used as an intermediate and starting reagent for organic synthesis . Similarly, 2-(Dimethylamino)ethyl 2-cyanoacetate hydrochloride can serve as an intermediate in various synthetic pathways.
Organic Synthesis and Intermediates
Cyanoacetylation Reactions
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)ethyl 2-cyanoacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9(2)5-6-11-7(10)3-4-8;/h3,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEXOCFZEKKTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride |
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